molecular formula C28H42O2S B6317548 2,2'-Thio-bis(4,6-di-tert-butylphenol) CAS No. 3293-91-2

2,2'-Thio-bis(4,6-di-tert-butylphenol)

Cat. No. B6317548
CAS RN: 3293-91-2
M. Wt: 442.7 g/mol
InChI Key: ANJHKVLUGKEZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Thio-bis(4,6-di-tert-butylphenol), also known as TBDP, is a synthetic organic compound belonging to the class of phenols. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. TBDP is used in a variety of applications, including as an antioxidant, a corrosion inhibitor, and a catalyst. TBDP is also used in the synthesis of other compounds, such as polymers and pharmaceuticals.

Scientific Research Applications

  • Catalytic Properties : 2,2'-Thio-bis(4,6-di-tert-butylphenol) has been utilized in the synthesis of new zirconium complexes with N-heterocyclic carbene (NHC) ligands, which have shown potential in hydroamination catalytic processes (Barroso et al., 2014).

  • Structural Chemistry : Research on aluminum aryloxides indicates that 2,2'-Thio-bis(4,6-di-tert-butylphenol) plays a role in controlling the conformation of heterocycles, which is crucial in understanding their catalytic reactivity (Lin et al., 1999).

  • Antioxidant Activity : Studies have demonstrated that compounds like 2,2'-Thio-bis(4,6-di-tert-butylphenol) exhibit significant antioxidant activity. This is attributed to their structure, which facilitates effective interaction with peroxyl radicals (Amorati et al., 2003).

  • Application in Polymer Science : This compound is also noteworthy in polymer science, particularly in the synthesis of hetero-bimetallic aryloxides and their application in the polymerization of lactides (Pan et al., 2010).

  • Polyolefin Stabilization : Research on polyolefin stabilization reveals that 2,2'-Thio-bis(4,6-di-tert-butylphenol) is effective in decomposing tert-butylhydroperoxide, a crucial aspect in polyolefin melt stabilization (Rotschová et al., 1985).

  • Synthesis of Nucleating Agents : It has been used in the synthesis of nucleating agents like NA-11, demonstrating its versatility in chemical synthesis (Bei, 2007).

  • Catalytic Alkylation : The compound also finds application in the catalytic alkylation of aryl Grignard reagents, as evidenced in iron(III) amine-bis(phenolate) complexes research (Qian et al., 2011).

  • Influence on Exchange Coupling : Its role in modifying exchange coupling in dimethoxo-bridged dichromium(III) complexes is another intriguing application, linking it to studies in magnetic properties and materials science (Paine et al., 2002).

properties

IUPAC Name

2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)sulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2S/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJHKVLUGKEZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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